N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

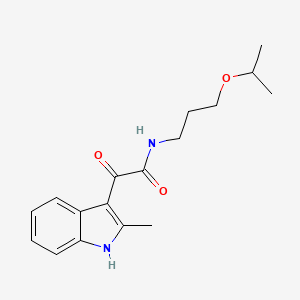

N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide featuring a 2-methylindole core linked to an oxoacetamide group. The compound’s synthesis likely follows established routes for similar N-substituted 2-(indol-3-yl)-2-oxoacetamides, involving condensation of 2-(2-methylindol-3-yl)-2-oxoacetyl chloride with 3-isopropoxypropylamine under anhydrous conditions .

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-propan-2-yloxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-11(2)22-10-6-9-18-17(21)16(20)15-12(3)19-14-8-5-4-7-13(14)15/h4-5,7-8,11,19H,6,9-10H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPHPBIMAUYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCOC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article focuses on its biological activity, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This compound interacts with various biological targets, primarily within the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer progression, making it a significant target for therapeutic intervention.

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, an IC50 value was observed at approximately 180 nM against specific tumor cell lines, indicating potent activity (data not shown) .

Comparison of Biological Activity

Case Study 1: In Vivo Efficacy

A study involving mouse xenograft models showed that this compound significantly reduced tumor size when administered at low doses. The results suggested a strong dependency on the free-drug exposure for effective tumor suppression, highlighting its potential as a viable treatment option for malignancies .

Case Study 2: Mechanistic Insights

In another investigation, the compound was shown to modulate apoptosis-related pathways in cancer cells. The induction of apoptosis was confirmed through increased caspase activity and mitochondrial membrane potential changes, indicating that this compound triggers programmed cell death in tumor cells .

Toxicological Profile

While the compound exhibits promising therapeutic effects, it is essential to assess its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, this compound has a favorable safety margin with minimal adverse effects observed in animal models.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:

Research indicates that compounds similar to N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibit promising anticancer properties. The indole structure is known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives of indole can modulate signaling pathways involved in cancer progression, making them suitable candidates for drug development aimed at treating malignancies .

2. Neuroprotective Effects:

The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Indole derivatives have been studied for their ability to cross the blood-brain barrier and exhibit antioxidant properties that may protect neuronal cells from oxidative stress .

3. Anti-inflammatory Properties:

this compound may also possess anti-inflammatory properties. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

Pharmacology

1. Enzyme Inhibition:

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibitors of differentiation (Id) proteins have been identified as potential therapeutic targets for various diseases, including cancer and fibrosis. The structural characteristics of this compound suggest it could modulate these pathways effectively .

2. Drug Development:

Given its unique chemical structure, this compound is a candidate for further development into pharmaceuticals targeting specific receptor sites or pathways in the body. The presence of the isopropoxy group may enhance lipophilicity, improving bioavailability and efficacy when administered .

Material Science

1. Synthesis of Functional Materials:

The compound can be utilized in the synthesis of functional materials due to its ability to form stable complexes with metals or other organic compounds. This property can be exploited in creating novel materials for electronic or photonic applications .

Case Studies

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Adamantane derivatives (e.g., 5a–y) exhibit high synthetic yields (81.5–91.5%) and broad-spectrum bioactivity, attributed to the adamantane group’s lipophilicity and stability . Morpholinyl- and aryl-substituted derivatives (e.g., ) are prioritized in drug screening, indicating favorable pharmacokinetic profiles .

Structural Modifications and Solubility :

- The 3-isopropoxypropyl group in the target compound may enhance water solubility compared to adamantane or cyclopropyl analogs due to its ether linkage and branched alkyl chain.

- Aryl-substituted derivatives (e.g., N-(4-acetylphenyl) analogs in ) often exhibit reduced solubility but increased binding affinity to hydrophobic enzyme pockets .

Synthetic Accessibility :

- Adamantane derivatives require multi-step synthesis involving n-BuLi and oxalyl chloride, limiting scalability .

- Simpler N-alkyl/aryl derivatives (e.g., –15) are synthesized via single-step amine-acyl chloride coupling, offering better scalability .

Research Findings and Implications

- Antimicrobial Activity : Adamantane- and bromopropyl-substituted analogs show potent activity against bacterial/fungal strains, likely due to membrane disruption or enzyme inhibition . The target compound’s isopropoxypropyl group may similarly interact with microbial targets.

- Drug Discovery Potential: Screening compounds like N-[2-(morpholin-4-yl)ethyl]-2-(2-methylindol-3-yl)-2-oxoacetamide () are optimized for high-throughput assays, suggesting the target compound could serve as a scaffold for lead optimization .

- Stability Challenges : Discontinued analogs (e.g., cyclopropyl derivative) highlight the need for balancing steric bulk and metabolic stability in future designs .

Q & A

Q. What are the established synthetic routes for N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the indole core via Fischer indole synthesis or substitution reactions on pre-functionalized indoles (e.g., 2-methylindole derivatives).

- Step 2 : Introduction of the oxoacetamide moiety using α-keto acid derivatives or via condensation with glyoxylic acid.

- Step 3 : Alkylation of the amine group with 3-isopropoxypropyl halides under basic conditions (e.g., NaH in DMF). Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., 0–60°C) and stoichiometry .

| Key Reaction Parameters |

|---|

| Catalyst: Na₂CO₃ or K₂CO₃ |

| Solvent: DCM, DMF, or THF |

| Purification: TLC or HPLC |

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., indole C3 substitution, isopropoxypropyl chain integration) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ ion).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for most studies) .

Q. How should researchers evaluate the compound’s stability under experimental conditions?

- Storage : -20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the indole ring.

- Stability assays : Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm for indole derivatives) over 24–72 hours in buffered solutions (pH 7.4) .

Advanced Research Questions

Q. What strategies address spectral data discrepancies (e.g., unexpected NMR shifts) during characterization?

- Deuterated solvent effects : Confirm solvent interactions (e.g., DMSO-d₆ vs. CDCl₃) that may alter chemical shifts.

- Dynamic proton exchange : Investigate tautomerism in the oxoacetamide group using variable-temperature NMR .

- Impurity profiling : Use LC-MS to identify by-products from incomplete alkylation or hydrolysis .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Compare analogs with modifications to the indole methyl group (e.g., 2-ethyl vs. 2-methyl) or isopropoxypropyl chain length.

- Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., anti-proliferation in cancer lines) .

| SAR Design Example |

|---|

| Core modification : Replace indole with azaindole. |

| Side chain variation : Substitute isopropoxypropyl with cyclopropyl or phenyl groups. |

Q. What computational methods predict the compound’s binding modes to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., indole-binding kinases).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do researchers reconcile contradictory biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic stability : Evaluate cytochrome P450-mediated degradation using liver microsomes .

Q. What in vivo models are appropriate for preclinical evaluation?

- Pharmacokinetics : Rodent models to assess oral bioavailability and half-life.

- Efficacy : Xenograft models (e.g., colorectal cancer) with dose optimization based on in vitro IC₅₀ values .

Methodological Considerations

Q. How is yield optimized in large-scale synthesis?

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation .

Q. What protocols ensure reproducibility in biological assays?

- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays).

- Dose-response curves : Use 10-point serial dilutions to calculate EC₅₀/IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.